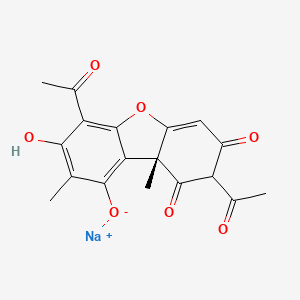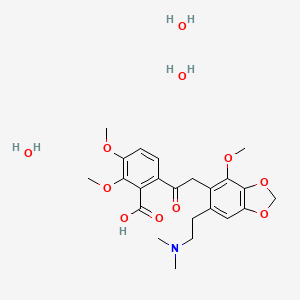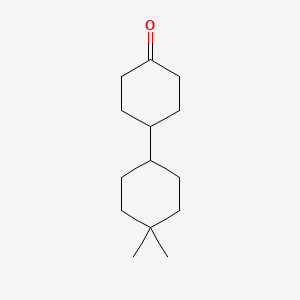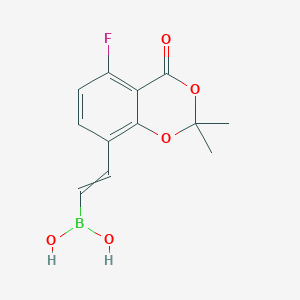
Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium usnate is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Sodium usnate, due to its enhanced solubility in water, has been explored for various scientific and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: Sodium usnate can be synthesized by neutralizing usnic acid with sodium hydroxide. The reaction typically involves dissolving usnic acid in a suitable solvent like ethanol, followed by the addition of an equimolar amount of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of sodium usnate .
Industrial Production Methods: Industrial production of sodium usnate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions: Sodium usnate undergoes various chemical reactions, including:
Oxidation: Sodium usnate can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert sodium usnate back to usnic acid or other reduced forms.
Substitution: Sodium usnate can participate in substitution reactions where the sodium ion is replaced by other cations, forming different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of usnic acid.
Reduction: Usnic acid and its reduced forms.
Substitution: Different metal usnates, such as copper usnate.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored for its anticancer properties and potential use in treating leishmaniasis.
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its antimicrobial properties.
作用機序
The mechanism of action of sodium usnate involves multiple pathways:
Antimicrobial Activity: Sodium usnate disrupts the cell membrane of bacteria, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.
Anticancer Activity: Sodium usnate induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.
類似化合物との比較
Copper Usnate: Another salt of usnic acid with similar antimicrobial properties.
Usnic Acid: The parent compound with a broader range of biological activities.
Other Metal Usnates: Salts of usnic acid with different metal ions, such as zinc usnate and magnesium usnate.
Uniqueness: Sodium usnate is unique due to its enhanced solubility in water, making it more suitable for certain applications compared to other usnates. Its specific interactions with biological targets also make it a promising candidate for further research and development .
特性
分子式 |
C18H15NaO7 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
sodium;(9aR)-4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1/t11?,18-;/m0./s1 |
InChIキー |
MKLQPOLHKMNWKN-UMBXMVFTSA-M |
異性体SMILES |
CC1=C(C(=C2C(=C1[O-])[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
正規SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)

![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)


![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
